molecular formula C11H16N2 B2963703 Cyclobutyl(3-methylpyridin-2-yl)methanamine CAS No. 1337788-51-8

Cyclobutyl(3-methylpyridin-2-yl)methanamine

Cat. No.: B2963703
CAS No.: 1337788-51-8
M. Wt: 176.263
InChI Key: URUBBICQABGESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(3-methylpyridin-2-yl)methanamine (CAS 1540142-98-0) is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is part of a class of pyridin-2-yl-methylamine derivatives that serve as valuable intermediates and building blocks in medicinal chemistry and pharmaceutical research . Compounds with this core structure have been investigated for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme target implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease . The structural motif of a pyridine ring connected to an aminomethyl-substituted cyclobutane is designed to provide conformational constraint, which can be critical for optimizing binding affinity and selectivity towards biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

cyclobutyl-(3-methylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUBBICQABGESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-methylpyridin-2-yl)methanamine typically involves the reaction of cyclobutylmethylamine with 3-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted amine compounds with different functional groups.

Scientific Research Applications

Cyclobutyl(3-methylpyridin-2-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

a) Cyclopropyl(3-methylpyridin-2-yl)methanamine
  • Structure : Cyclopropyl replaces cyclobutyl.
  • Molecular Formula : C₁₀H₁₄N₂ (MW 162.23).
  • Used in synthesizing indole-2-carboxamide inhibitors with 22% yield, indicating moderate reactivity .
  • Key Difference : Cyclopropane’s higher ring strain may alter metabolic stability compared to cyclobutyl analogs .
b) [1-(Pyridin-2-yl)cyclobutyl]methanamine
  • Structure : Pyridine lacks the 3-methyl group.
  • Molecular Formula : C₁₀H₁₄N₂ (MW 162.23).
  • Properties : Absence of the 3-methyl group reduces lipophilicity (clogP ~1.2 vs. ~1.8 for the 3-methyl variant), impacting membrane permeability. The compound is a liquid at room temperature, suggesting lower melting points due to reduced van der Waals interactions .
  • Application : Used as a building block in medicinal chemistry, but its biological activity is likely attenuated compared to the 3-methyl derivative .

Variations in the Cycloalkyl Group

a) Cyclobutyl(4-methoxyphenyl)methanamine
  • Structure : Replaces pyridine with a 4-methoxyphenyl group.
  • Molecular Formula: C₁₂H₁₇NO (MW 191.27).
  • Properties: The methoxy group enhances hydrogen-bonding capacity and solubility in polar solvents.
b) [1-(Propan-2-yloxy)cyclobutyl]methanamine
  • Structure : Cyclobutyl modified with an isopropoxy group.
  • Molecular Formula: C₈H₁₇NO (MW 143.23).
  • Properties : The ether linkage introduces polarity, increasing water solubility. The isopropoxy group may sterically hinder interactions with flat binding pockets, limiting utility in enzyme inhibition .

Hybrid Structures with Additional Functional Groups

a) (3-(Cyclobutylmethoxy)phenyl)methanamine
  • Structure : Cyclobutylmethoxy group attached to a phenyl ring.
  • Molecular Formula: C₁₂H₁₇NO (MW 191.27).
  • The phenyl ring’s electronic profile differs from pyridine, affecting redox stability .
b) [1-Methoxy-3-(propan-2-yl)cyclobutyl]methanamine
  • Structure : Cyclobutyl substituted with methoxy and isopropyl groups.
  • Molecular Formula: C₈H₁₇NO (MW 143.23).
  • Properties : The branched isopropyl group increases steric bulk, which could hinder crystallization but improve lipid bilayer penetration .

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents clogP* Biological Relevance Reference
Cyclobutyl(3-methylpyridin-2-yl)methanamine C₁₁H₁₆N₂ 176.26 3-methylpyridine, cyclobutyl ~1.8 Enzyme inhibition (e.g., p97)
Cyclopropyl(3-methylpyridin-2-yl)methanamine C₁₀H₁₄N₂ 162.23 Cyclopropyl ~1.5 Moderate synthetic yield (22%)
[1-(Pyridin-2-yl)cyclobutyl]methanamine C₁₀H₁₄N₂ 162.23 Pyridine (no methyl) ~1.2 Building block
Cyclobutyl(4-methoxyphenyl)methanamine C₁₂H₁₇NO 191.27 4-methoxyphenyl ~2.0 Solubility enhancer

*clogP estimates based on substituent contributions.

Biological Activity

Cyclobutyl(3-methylpyridin-2-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to a 3-methylpyridine moiety. This unique structure contributes to its pharmacological properties, making it a valuable building block in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact mechanism can vary based on the specific application and target, but it generally involves:

  • Binding to Receptors : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.
  • Enzyme Inhibition : It has shown potential as an inhibitor of kinases and other enzymes critical in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)5.0GSK-3β inhibition
MCF7 (Breast)7.5Induction of apoptosis
A549 (Lung)6.0Cell cycle arrest

These findings suggest that the compound may serve as a lead compound for developing novel anticancer agents.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Cell Type Effect Observed
HT-22 (Neuronal)Reduced apoptosis
BV-2 (Microglial)Decreased inflammatory cytokine release

Case Studies

  • Study on GSK-3β Inhibition : A study demonstrated that derivatives of this compound exhibited significant GSK-3β inhibitory activity with IC50 values ranging from 8 nM to 15 nM. This inhibition is crucial as GSK-3β is implicated in various diseases, including cancer and Alzheimer's disease .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, this compound showed protective effects by reducing cell death and promoting survival pathways.

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl(3-methylpyridin-2-yl)methanamine in laboratory settings?

this compound (C₁₁H₁₆N₂, MW 176.26) is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves coupling 3-methylpyridine-2-carbaldehyde with cyclobutylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternatively, Suzuki-Miyaura coupling may be employed if halogenated precursors are used. Purity (≥95%) is achieved via column chromatography or recrystallization, as noted in building-block catalogs .

Q. How can researchers validate the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclobutyl and pyridyl moieties (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons).
  • Mass Spectrometry (MS): ESI-MS or GC-MS for molecular ion verification (m/z 176.26).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Crystallography: SHELX software can resolve crystal structures, leveraging hydrogen-bonding patterns for validation .

Q. What safety protocols are critical for handling this compound?

While direct toxicity data are limited, analogous amines (e.g., cyclobutylamine derivatives) require:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Storage: Stable at 2–8°C in sealed, dry containers to prevent degradation .

Advanced Research Questions

Q. Which computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended. Becke’s exact-exchange corrections improve accuracy for thermochemical properties like bond dissociation energies and ionization potentials. Basis sets (e.g., 6-31G*) optimize geometry and frontier molecular orbitals (HOMO/LUMO), aiding reactivity predictions .

Q. How do hydrogen-bonding networks influence the crystalline packing of derivatives?

Graph-set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) (two donors/two acceptors). For cyclobutyl-pyridyl amines, N–H···N hydrogen bonds between the amine and pyridyl groups dominate. SHELXL refinement can quantify bond lengths and angles, revealing how substituents (e.g., methyl groups) sterically hinder packing .

Q. What strategies resolve contradictions in synthetic yield optimization?

Discrepancies in yields may arise from:

  • Catalyst Selection: Pd/C vs. Ni catalysts for reductive amination (e.g., Ni may over-reduce pyridyl rings).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may quench catalysts.
  • Temperature Control: Low temps (0–5°C) stabilize intermediates but slow kinetics. Design of Experiments (DoE) or response surface methodology statistically optimizes parameters .

Methodological Notes

  • Structural Analogues: Compare reactivity with (5-Chlorothiophen-2-yl)methanamine or cyclopentyl-pyridyl derivatives to assess steric/electronic effects .
  • Crystallography Workflow: Use SHELXS for structure solution and SHELXL for refinement, integrating hydrogen-bonding data for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.